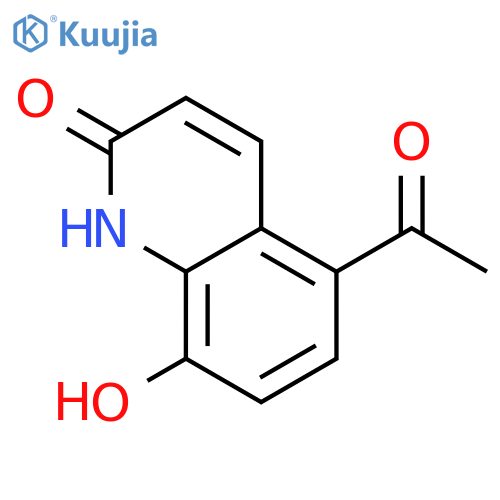

Cas no 62978-73-8 (5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one)

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-Acetyl-8-hydroxyquinolin-2(1H)-one

- 5-Acetylquinoline-2,8-diol

- 2(1H)-Quinolinone, 5-acetyl-8-hydroxy-

- 5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one

- 5-ACETYL-8-HYDROXY-1H-QUINOLIN-2-ONE

- 5-acetyl-8-hydroxy-2(H)-quinolinone

- 5-Acetyl-quinoline-2,8-diol

- 5-acetyl-8-hydroxy-(1H)-quinolin-2-one

- 5-acetyl-8-hydroxy-2(1H)-quinolinone

- 5-acetyl-8-hydroxycarbostyril

- acetyl-5 hydroxy-8 carbostyrile

- acetylhydroxydihydroquinolinone

- 5-acetyl-8-hydroxy-2-quinolone

- CS-0054948

- J-516627

- MFCD08061148

- A13896

- 62978-73-8

- CHEMBL4067630

- SB69366

- 5-acetyl-quinoline-2,8-diol, AldrichCPR

- PJVZAXRWCFBQFH-UHFFFAOYSA-N

- Boc-D-glutamicacid1-benzylester

- FT-0647962

- DTXSID50475168

- AMY16080

- 1-(2,8-dihydroxyquinolin-5-yl)ethanone

- AKOS015991345

- AC-9102

- DF-0723

- SCHEMBL99398

- SCHEMBL25197773

- 5-Acetyl-8-hydroxy-2(1H)-quinolinone; 5-Acetyl-8-hydroxy-1H-quinolin-2-one; 5-Acetyl-8-hydroxycarbostyril;

- 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one

-

- MDL: MFCD08061148

- インチ: InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15)

- InChIKey: PJVZAXRWCFBQFH-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(C2=C1C=CC(=N2)O)O

計算された属性

- せいみつぶんしりょう: 203.05800

- どういたいしつりょう: 203.058

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: Yellow to Brown Solid

- 密度みつど: 1.336

- ゆうかいてん: >260 ºC

- ふってん: 509.485 °C at 760 mmHg

- フラッシュポイント: 261.927 °C

- 屈折率: 1.62

- PSA: 70.42000

- LogP: 1.84860

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- 危険カテゴリコード: 22-36

-

危険物標識:

- ちょぞうじょうけん:Room temperature

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144979-250mg |

5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one |

62978-73-8 | 97% | 250mg |

$*** | 2023-05-30 | |

| Chemenu | CM144979-25g |

5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one |

62978-73-8 | 97% | 25g |

$1500 | 2021-08-05 | |

| eNovation Chemicals LLC | D566607-100g |

5-Acetyl-8-hydroxyquinolin-2(1H)-one |

62978-73-8 | 95% | 100g |

$3500 | 2023-09-03 | |

| Key Organics Ltd | DF-0723-1MG |

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one |

62978-73-8 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Fluorochem | 040540-1g |

5-Acetyl-quinoline-2,8-diol |

62978-73-8 | 97% | 1g |

£183.00 | 2022-03-01 | |

| TRC | A187660-1g |

5-Acetylquinoline-2,8-diol |

62978-73-8 | 1g |

$ 167.00 | 2023-09-09 | ||

| abcr | AB339443-1 g |

5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one; 95% |

62978-73-8 | 1g |

€302.60 | 2022-06-10 | ||

| abcr | AB339443-5 g |

5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one; 95% |

62978-73-8 | 5g |

€778.00 | 2022-06-10 | ||

| Chemenu | CM144979-1g |

5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one |

62978-73-8 | 97% | 1g |

$*** | 2023-05-30 | |

| TRC | A187660-10000mg |

5-Acetylquinoline-2,8-diol |

62978-73-8 | 10g |

$ 1315.00 | 2023-04-19 |

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one サプライヤー

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one 関連文献

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-oneに関する追加情報

Introduction to 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one (CAS No. 62978-73-8) and Its Emerging Applications in Chemical Biology

5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one, identified by its Chemical Abstracts Service (CAS) number 62978-73-8, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and promising biological activities. This compound belongs to the quinoline derivatives family, a class of molecules well-documented for their broad spectrum of pharmacological effects. The structural framework of 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one incorporates both acetyl and hydroxyl functional groups, which contribute to its versatile reactivity and potential therapeutic applications.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this class exhibiting antimicrobial, antimalarial, and anticancer properties. The presence of the acetyl group at the 5-position and the hydroxyl group at the 8-position in 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one enhances its interaction with biological targets, making it a valuable scaffold for drug discovery. Recent studies have highlighted the compound's potential in modulating enzyme activity and inhibiting key pathways involved in diseases such as cancer and inflammation.

One of the most compelling aspects of 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one is its ability to act as a modulator of transcription factors and signaling pathways. Research has demonstrated that this compound can interfere with the activity of proteins critical for cell proliferation and survival. Specifically, studies have shown that it may inhibit the activity of transcription factors such as NF-κB and AP-1, which are central regulators of inflammatory responses. By targeting these pathways, 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one holds promise as a therapeutic agent for conditions characterized by excessive inflammation.

In addition to its anti-inflammatory potential, 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one has been investigated for its anticancer properties. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating stress signaling pathways. The acetyl and hydroxyl groups play a crucial role in these interactions, enabling the compound to bind to specific residues on target proteins and alter their conformation. This mechanism of action suggests that 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one could be a valuable candidate for further development into an anticancer drug.

The synthesis of 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one is another area of interest for researchers. The compound can be synthesized through multi-step organic reactions that involve cyclization and functional group transformations. Advanced synthetic methodologies have been developed to improve the yield and purity of the final product. These advancements not only facilitate research but also open up possibilities for large-scale production if further clinical development occurs.

Recent advances in computational chemistry have also contributed to the understanding of 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one's biological activity. Molecular docking studies have been used to predict how this compound interacts with various biological targets at an atomic level. These simulations have helped identify key residues on target proteins that are critical for binding affinity. Such insights are invaluable for designing derivatives with enhanced potency and selectivity.

The pharmacokinetic properties of 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one are another important consideration for its potential therapeutic use. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting it may have good oral bioavailability. Additionally, preliminary data indicate that it is metabolically stable in vivo, which could prolong its half-life and enhance its efficacy. These pharmacokinetic characteristics make it an attractive candidate for further development into a drug candidate.

Future research directions for 5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one include exploring its effects on other disease-related pathways and conducting more extensive clinical trials. Investigating its potential as an antiviral agent or in neurodegenerative diseases is an exciting avenue that warrants further exploration. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential to translate laboratory findings into clinical applications.

In conclusion,5-acetyl-8-hydroxy-1,2-dihydroquinolinone (CAS No.: 62978738) is a structurally intriguing compound with significant potential in chemical biology. Its unique combination of functional groups enables it to interact with multiple biological targets, making it a versatile scaffold for drug discovery. With ongoing research focused on elucidating its mechanisms of action and optimizing its pharmacokinetic properties,this molecule represents an exciting opportunity for therapeutic development.

62978-73-8 (5-acetyl-8-hydroxy-1,2-dihydroquinolin-2-one) 関連製品

- 68304-21-2(5-Formyl-8-hydroxycarbostyril)

- 1805045-98-0(5-Amino-4-bromo-3-(bromomethyl)-2-(difluoromethyl)pyridine)

- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)

- 2228323-48-4(3-oxo-1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclobutane-1-carboxylic acid)

- 25235-85-2(4-Chloroindole)

- 2228408-89-5(3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)

- 1593059-01-8(1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid)

- 1599059-56-9(8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)

- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)

- 2227762-85-6((2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol)